molecular formula C11H20N4O2S2 B7060285 N-[2-[[(3-methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclohexyl]methanesulfonamide

N-[2-[[(3-methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclohexyl]methanesulfonamide

Cat. No.: B7060285
M. Wt: 304.4 g/mol
InChI Key: LGKXUDJOJUFQDH-UHFFFAOYSA-N
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Description

N-[2-[[(3-methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclohexyl]methanesulfonamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[(3-methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclohexyl]methanesulfonamide typically involves the reaction of 3-methyl-1,2,4-thiadiazole with cyclohexylamine and methanesulfonyl chloride. The process can be summarized in the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[[(3-methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclohexyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Various nucleophiles (amines, thiols); reactions are conducted in polar solvents like dimethylformamide or acetonitrile under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Corresponding substituted derivatives

Scientific Research Applications

N-[2-[[(3-methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclohexyl]methanesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-[[(3-methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclohexyl]methanesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various cellular processes, leading to the observed biological effects. The exact molecular pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[[(3-methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclohexyl]methanesulfonamide is unique due to the presence of both the thiadiazole and sulfonamide moieties, which confer a combination of properties from both classes of compounds. This dual functionality enhances its potential as a versatile tool in medicinal chemistry and other scientific research applications .

Properties

IUPAC Name

N-[2-[[(3-methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclohexyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2S2/c1-8-13-11(18-14-8)12-7-9-5-3-4-6-10(9)15-19(2,16)17/h9-10,15H,3-7H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKXUDJOJUFQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)NCC2CCCCC2NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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